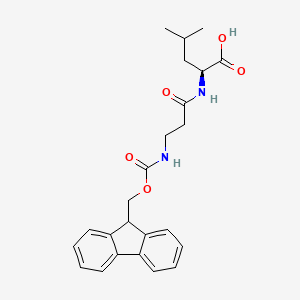

Fmoc-beta-Ala-Leu-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Fmoc-β-Ala-Leu-OH, auch bekannt als Fluorenylmethyloxycarbonyl-β-Alanin-Leucin, ist eine Verbindung, die häufig in der Festphasenpeptidsynthese verwendet wird. Die Fluorenylmethyloxycarbonylgruppe dient als Schutzgruppe für das Aminoterminus von Peptiden und ermöglicht so den schrittweisen Aufbau von Peptidketten. Diese Verbindung ist besonders wertvoll bei der Synthese von Peptiden aufgrund ihrer Stabilität und einfachen Entfernung unter milden Bedingungen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Herstellung von Fmoc-β-Ala-Leu-OH umfasst in der Regel die folgenden Schritte:

Kopplung mit Leucin: Das Fmoc-β-Alanin wird dann unter Verwendung eines Kupplungsreagenzes wie N,N'-Diisopropylcarbodiimid (DIC) und Hydroxybenzotriazol (HOBt) mit Leucin gekoppelt, um Fmoc-β-Ala-Leu-OH zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von Fmoc-β-Ala-Leu-OH folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess umfasst automatische Peptidsynthesizer, die mehrere Reaktionen gleichzeitig abwickeln können und so eine hohe Ausbeute und Reinheit gewährleisten. Die Verwendung automatisierter Systeme reduziert auch das Risiko von Kontamination und menschlichem Versagen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Fmoc-β-Ala-Leu-OH durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Kupplungsreaktionen: Es kann mit anderen Aminosäuren oder Peptiden unter Verwendung von Kupplungsreagenzien wie DIC und HOBt gekoppelt werden.

Häufige Reagenzien und Bedingungen

Entschützung: Piperidin in Dimethylformamid (DMF) wird häufig zur Entfernung der Fluorenylmethyloxycarbonylgruppe verwendet.

Kupplung: DIC und HOBt werden häufig als Kupplungsreagenzien unter milden Bedingungen verwendet.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Peptide mit freien Aminogruppen, die für die weitere Verlängerung oder Modifikation bereit sind .

Wissenschaftliche Forschungsanwendungen

Fmoc-β-Ala-Leu-OH hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Medizin: Es wird bei der Entwicklung von peptid-basierten Arzneimitteln und Therapeutika eingesetzt.

Industrie: Die Verbindung wird bei der Herstellung von peptid-basierten Materialien und Beschichtungen verwendet.

Wirkmechanismus

Der primäre Wirkmechanismus von Fmoc-β-Ala-Leu-OH beinhaltet seine Rolle als Schutzgruppe in der Peptidsynthese. Die Fluorenylmethyloxycarbonylgruppe maskiert vorübergehend die Aminogruppe und verhindert so unerwünschte Nebenreaktionen während der Peptidmontage. Dies ermöglicht die schrittweise Verlängerung der Peptidkette mit hoher Präzision .

Wirkmechanismus

The primary mechanism of action of Fmoc-beta-Ala-Leu-OH involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl group temporarily masks the amino group, preventing unwanted side reactions during peptide assembly. This allows for the stepwise elongation of the peptide chain with high precision .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Fmoc-β-Ala-OH: Ähnlich wie Fmoc-β-Ala-Leu-OH, aber ohne den Leucinrest.

Fmoc-Leu-OH: Enthält den Leucinrest, aber kein β-Alanin.

Fmoc-β-Homoleu-OH: Ähnliche Struktur, aber mit einem Homoleucinrest anstelle von Leucin.

Einzigartigkeit

Fmoc-β-Ala-Leu-OH ist einzigartig aufgrund seiner Kombination aus β-Alanin und Leucin, die spezifische Eigenschaften bietet, die in der Peptidsynthese wertvoll sind. Das Vorhandensein beider Reste ermöglicht die Herstellung von Peptiden mit unterschiedlichen strukturellen und funktionellen Eigenschaften .

Eigenschaften

Molekularformel |

C24H28N2O5 |

|---|---|

Molekulargewicht |

424.5 g/mol |

IUPAC-Name |

(2S)-2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoylamino]-4-methylpentanoic acid |

InChI |

InChI=1S/C24H28N2O5/c1-15(2)13-21(23(28)29)26-22(27)11-12-25-24(30)31-14-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,15,20-21H,11-14H2,1-2H3,(H,25,30)(H,26,27)(H,28,29)/t21-/m0/s1 |

InChI-Schlüssel |

LCPNEWLOVJOKPN-NRFANRHFSA-N |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)CCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12274300.png)

![4-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}quinazoline](/img/structure/B12274328.png)

![(3Z)-3-[(3-chloro-4-fluorophenyl)imino]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B12274337.png)

![6-{4-[6-methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12274359.png)

![4-fluoro-2-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B12274373.png)